(-)-Hycosamine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

292.39 g/mol |

IUPAC Name |

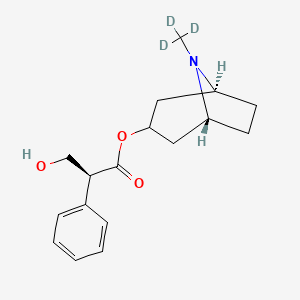

[(1R,5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1/i1D3 |

InChI Key |

RKUNBYITZUJHSG-XMUYXNOQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: (-)-Hyoscyamine-d3 - Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of (-)-Hyoscyamine-d3. This deuterated analog of (-)-hyoscyamine serves as a critical internal standard for its quantitative analysis in various biological matrices.

Core Chemical Properties and Structure

(-)-Hyoscyamine-d3 is the deuterated form of (-)-hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine.[1][2][3] The incorporation of three deuterium atoms on the N-methyl group results in a stable, isotopically labeled compound ideal for use in mass spectrometry-based analytical methods.[4]

Tabulated Chemical Data

| Property | Value | Source(s) |

| Formal Name | (1R,3R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate | |

| Synonyms | L-Hyoscyamine-d3, (S)-Hyoscyamine-d3, (-)-Atropine-d3, Daturine-d3 | |

| Molecular Formula | C17H20D3NO3 | |

| Molecular Weight | 292.4 g/mol (also reported as 292.39 g/mol ) | |

| Physical Form | Solid | |

| Purity | ≥99% deuterated forms (d1-d3) | |

| Solubility | Chloroform (50 mg/ml), Ethanol, Methanol, DMSO (100 mg/mL) | |

| SMILES | O=C(--INVALID-LINK--C1=CC=CC=C1)O[C@H]2C[C@H]3CC--INVALID-LINK--C2 | |

| InChI Key | RKUNBYITZUJHSG-KHCPMMLOSA-N |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

(-)-Hyoscyamine acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the action of the neurotransmitter acetylcholine at these receptors, which are located on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack cholinergic innervation. This antagonism inhibits the parasympathetic activities of acetylcholine, leading to effects such as decreased secretions from salivary, bronchial, and sweat glands, and reduced motility of the gastrointestinal tract and bladder.

Caption: Competitive antagonism of acetylcholine by (-)-hyoscyamine at the muscarinic receptor.

Experimental Protocols

(-)-Hyoscyamine-d3 is primarily used as an internal standard in quantitative analyses of (-)-hyoscyamine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for these applications.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of (-)-hyoscyamine in human plasma using (-)-Hyoscyamine-d3 as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

-

(-)-Hyoscyamine analytical standard

-

(-)-Hyoscyamine-d3 internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

2. Sample Preparation:

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the (-)-Hyoscyamine-d3 working internal standard solution.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Conditions (Representative):

-

LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

(-)-Hyoscyamine: e.g., m/z 290.2 → 124.2

-

(-)-Hyoscyamine-d3: e.g., m/z 293.2 → 127.2

-

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of (-)-hyoscyamine in unknown samples by interpolation from the calibration curve.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Muscarinic Receptor Binding Assay

This protocol describes a representative radioligand binding assay to determine the affinity of a test compound for muscarinic receptors, where (-)-hyoscyamine can be used as a reference competitor.

1. Materials and Reagents:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO cells or rat brain tissue).

-

Radioligand (e.g., [3H]N-methylscopolamine).

-

(-)-Hyoscyamine (for determining non-specific binding or as a reference compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filter plates.

2. Assay Procedure:

-

Prepare serial dilutions of the test compound and (-)-hyoscyamine.

-

In a 96-well plate, add the assay buffer, cell membranes (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of (-)-hyoscyamine (e.g., 1 µM, for non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This guide provides a foundational understanding of (-)-Hyoscyamine-d3 for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.usm.my [eprints.usm.my]

- 3. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of atropine in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (-)-Hyoscyamine-d3 in Modern Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hyoscyamine-d3 is the deuterated form of (-)-hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine.[1] Found naturally in plants of the Solanaceae family, (-)-hyoscyamine acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] This activity makes it clinically useful for a variety of conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative medication to reduce secretions.[2] In the realm of pharmaceutical research and development, the introduction of stable isotopes, such as deuterium (d or ²H), into the molecular structure of drug candidates and existing medications has become an invaluable tool. (-)-Hyoscyamine-d3 serves as a prime example of how isotopic labeling aids in precise and reliable bioanalysis, pharmacokinetic studies, and metabolic pathway elucidation.

This technical guide provides a comprehensive overview of the applications of (-)-Hyoscyamine-d3 in research, with a focus on its use as an internal standard in quantitative bioanalysis and its potential role as a tracer in pharmacokinetic and metabolic investigations. Detailed experimental methodologies and data presentation are included to assist researchers in designing and implementing their own studies.

Core Applications of (-)-Hyoscyamine-d3 in Research

The primary application of (-)-Hyoscyamine-d3 in a research setting is as an internal standard for the accurate quantification of (-)-hyoscyamine in biological matrices.[3] Its utility stems from the near-identical physicochemical properties to the unlabeled analyte, while being distinguishable by mass spectrometry.

Internal Standard in Quantitative Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) like (-)-Hyoscyamine-d3 is considered the gold standard.[4] It is added to biological samples at a known concentration prior to sample preparation. Because the SIL-IS and the analyte behave almost identically during extraction, chromatographic separation, and ionization, any sample loss or matrix effects will affect both compounds to the same degree. This allows for highly accurate and precise quantification of the analyte by measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard.

Experimental Protocols

Bioanalytical Method for the Quantification of (-)-Hyoscyamine in Human Plasma using LC-MS/MS with (-)-Hyoscyamine-d3 as an Internal Standard

This section outlines a representative experimental protocol for the quantitative analysis of (-)-hyoscyamine in human plasma. The parameters are based on established methods for similar analytes and the principles of bioanalytical method development.

1. Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution of (-)-Hyoscyamine-d3 (e.g., 10 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 100 µL of 0.1 M sodium hydroxide to alkalize the sample.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Gradient Elution | A linear gradient starting at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, then returning to initial conditions for column re-equilibration. |

| Flow Rate | 0.3 mL/min. |

| Injection Volume | 5 µL. |

| Column Temperature | 40°C. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

3. Mass Spectrometric Parameters (MRM Transitions)

The following table provides the likely precursor and product ion m/z values for (-)-hyoscyamine and (-)-hyoscyamine-d3. These would be optimized during method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| (-)-Hyoscyamine | 290.2 | 124.1 |

| (-)-Hyoscyamine-d3 (IS) | 293.2 | 124.1 or 127.1 |

Note: The d3 label is on the N-methyl group. Fragmentation of the tropane ring system often leads to a common product ion. A product ion retaining the deuterated methyl group could also be monitored.

Visualizations

Tracer in Pharmacokinetic and Metabolic Studies

While less commonly documented in publicly available literature for (-)-hyoscyamine-d3 specifically, deuterated compounds are instrumental as tracers in pharmacokinetic (PK) and metabolic studies. The deuterium label allows for the differentiation of the administered drug from any endogenous counterparts and enables the tracking of the drug and its metabolites in biological systems.

Hypothetical Experimental Design for a Pharmacokinetic Study

A "microdosing" approach could be employed where a small, non-pharmacologically active dose of (-)-hyoscyamine-d3 is administered to subjects. Blood, urine, and feces samples are then collected over a defined period. The concentration of (-)-hyoscyamine-d3 and its potential deuterated metabolites would be measured using a validated LC-MS/MS method. This can provide valuable information on:

-

Absorption, Distribution, Metabolism, and Excretion (ADME): The fate of the drug in the body can be meticulously tracked.

-

Bioavailability: By administering an intravenous dose of the labeled compound and an oral dose of the unlabeled compound, the absolute bioavailability can be determined.

-

Metabolite Identification: The mass shift due to the deuterium label aids in the identification of novel metabolites. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes alter the rate of metabolism, providing insights into the metabolic pathways.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of (-)-hyoscyamine and its deuterated analog in research.

Table 1: Physicochemical Properties

| Property | (-)-Hyoscyamine | (-)-Hyoscyamine-d3 |

| Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | 289.37 g/mol | 292.40 g/mol |

| Monoisotopic Mass | 289.1678 u | 292.1866 u |

| Pharmacology | Muscarinic acetylcholine receptor antagonist. | Expected to have similar pharmacological activity. |

Table 2: Representative LC-MS/MS Parameters for Quantification

| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (-)-Hyoscyamine | 290.2 | 124.1 | To be optimized |

| (-)-Hyoscyamine-d3 | 293.2 | 124.1 | To be optimized |

| Scopolamine (alternative IS) | 304.1 | 138.1 | To be optimized |

| Scopolamine-d3 (example) | 307.1 | 138.1 | To be optimized |

Note: Collision energy and other mass spectrometer settings are instrument-dependent and require optimization.

Table 3: Pharmacokinetic Parameters of (-)-Hyoscyamine (Unlabeled)

| Parameter | Value |

| Bioavailability | Well absorbed orally. |

| Protein Binding | ~50% |

| Metabolism | Hepatic. |

| Elimination Half-life | 3-5 hours. |

| Excretion | Primarily in urine. |

These values are for the unlabeled compound and serve as a baseline for studies involving the deuterated analog.

Conclusion

(-)-Hyoscyamine-d3 is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary and most established application is as a stable isotope-labeled internal standard for the precise and accurate quantification of (-)-hyoscyamine in biological matrices by LC-MS/MS. This ensures the reliability of data in pharmacokinetic, toxicokinetic, and clinical monitoring studies. Furthermore, the potential use of (-)-hyoscyamine-d3 as a tracer offers a powerful method to investigate the ADME properties of the drug and to identify its metabolic pathways. The methodologies and data presented in this guide provide a solid foundation for the effective implementation of (-)-hyoscyamine-d3 in a research setting, ultimately contributing to a deeper understanding of this important therapeutic agent.

References

- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 2. hyoscyamine [glowm.com]

- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Role of (-)-Hyoscyamine-d3 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (-)-Hyoscyamine and the pivotal role of its deuterated analog, (-)-Hyoscyamine-d3, as an internal standard in quantitative bioanalysis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to aid in the development and validation of robust analytical methods.

The Pharmacological Action of (-)-Hyoscyamine

(-)-Hyoscyamine is a tropane alkaloid and the levo-isomer of atropine, acting as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the action of the neurotransmitter acetylcholine at these receptors, (-)-Hyoscyamine effectively inhibits parasympathetic nerve impulses.[3][4] This antagonism results in a range of physiological effects, including the relaxation of smooth muscles, and a reduction in secretions from various glands.[1]

The therapeutic applications of (-)-Hyoscyamine are diverse, stemming from its anticholinergic properties. It is commonly prescribed for the symptomatic relief of various gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS), peptic ulcers, and diverticulitis. Additionally, it finds utility in urological conditions like neurogenic bladder and in reducing respiratory secretions.

The signaling pathway initiated by acetylcholine at muscarinic receptors is multifaceted, involving G-protein-coupled receptors that trigger downstream cellular responses. (-)-Hyoscyamine, by competitively binding to these receptors, prevents the conformational changes necessary for G-protein activation, thereby inhibiting the downstream signaling cascade.

Figure 1: Mechanism of action of (-)-Hyoscyamine as a competitive antagonist at the muscarinic acetylcholine receptor.

The Critical Role of (-)-Hyoscyamine-d3 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for achieving accurate and precise results. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as (-)-Hyoscyamine-d3.

Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variability introduced during the analytical process, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume, will affect both the analyte and the IS to the same extent. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more reliable and reproducible quantification.

(-)-Hyoscyamine-d3, with three deuterium atoms replacing three hydrogen atoms on the N-methyl group, provides a mass shift that is easily distinguishable by the mass spectrometer from the unlabeled (-)-Hyoscyamine, without significantly altering its chemical behavior.

Figure 2: Logical workflow demonstrating how a deuterated internal standard corrects for analytical variability.

Quantitative Data and Method Performance

The following tables summarize the key quantitative parameters for a validated LC-MS/MS method for the determination of (-)-Hyoscyamine, utilizing (-)-Hyoscyamine-d3 as an internal standard. The data for the analyte is based on the validated method by Duan et al. (2022), and the parameters for the internal standard are inferred based on its chemical properties and common practices in bioanalysis.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| (-)-Hyoscyamine | 290.1 | 124.1 | Positive |

| (-)-Hyoscyamine-d3 (IS) | 293.4 | 124.1 | Positive |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 20.0 - 400 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | -2.7% to 4.5% |

| Precision (%CV) | Within 6.3% |

| Lower Limit of Quantification (LLOQ) | 20.0 pg/mL |

Detailed Experimental Protocol

This section provides a detailed methodology for the quantification of (-)-Hyoscyamine in human plasma using (-)-Hyoscyamine-d3 as an internal standard, adapted from established and validated methods.

4.1. Materials and Reagents

-

(-)-Hyoscyamine analytical standard

-

(-)-Hyoscyamine-d3 internal standard

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

4.2. Sample Preparation: Liquid-Liquid Extraction

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the (-)-Hyoscyamine-d3 internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the organic supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

(-)-Hyoscyamine: 290.1 → 124.1

-

(-)-Hyoscyamine-d3: 293.4 → 124.1

-

-

References

An In-depth Technical Guide to the Stability and Storage of Deuterated Hyoscyamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated hyoscyamine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, ensuring the integrity and reliability of this compound in experimental and clinical settings. This document details potential degradation pathways, analytical methodologies for stability assessment, and the underlying signaling pathways of hyoscyamine's mechanism of action.

Introduction to Deuterated Hyoscyamine

Deuterated hyoscyamine is a stable isotope-labeled form of hyoscyamine, a tropane alkaloid and a well-known anticholinergic agent. The substitution of hydrogen atoms with deuterium can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard for quantitative analysis. Understanding the stability of this deuterated analog is critical for its proper handling, storage, and application in research and development.

Stability Profile of Hyoscyamine

While specific quantitative stability data for deuterated hyoscyamine is not extensively available in the public domain, the stability profile is expected to be largely comparable to that of hyoscyamine. General stability information indicates that hyoscyamine is susceptible to degradation under certain conditions.

General Storage Recommendations:

To maintain the integrity of deuterated hyoscyamine, the following storage conditions are recommended based on information for hyoscyamine and its salts:

| Condition | Recommendation | Source |

| Temperature | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F). | [1] |

| Light | Protect from light. Store in tight, light-resistant containers. | [1] |

| Moisture | Store away from moisture. | [2] |

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Based on studies of similar compounds like hyoscine N-butyl bromide, hyoscyamine is likely to degrade under the following stress conditions:

-

Acidic Conditions: Susceptible to hydrolysis.

-

Basic Conditions: Highly susceptible to hydrolysis.

-

Oxidative Conditions: May show moderate degradation.

-

Thermal Conditions: Sensitive to heat.

-

Photolytic Conditions: Generally stable, but protection from light is recommended as a precaution.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of deuterated hyoscyamine. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Representative Stability-Indicating HPLC Method

This protocol is a representative method for the analysis of hyoscyamine and can be adapted for deuterated hyoscyamine.

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength of approximately 210-220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |

Forced Degradation Study Protocol

The following is a general protocol for conducting a forced degradation study on deuterated hyoscyamine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution: Prepare a stock solution of deuterated hyoscyamine in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60-80°C for a specified period. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%) at room temperature for a specified period.

-

Thermal Degradation: Store the solid deuterated hyoscyamine powder in a hot air oven at a specific temperature (e.g., 60°C or 80°C) for a defined period. Also, heat the stock solution at a similar temperature.

-

Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration.

3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system. A control sample (unstressed) should also be analyzed at each time point for comparison.

4. Data Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Calculate the percentage of degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Signaling Pathway of Hyoscyamine

Hyoscyamine exerts its pharmacological effects by acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). Hyoscyamine is a non-selective antagonist for these receptors. The signaling pathways initiated by the activation of these receptors are crucial to understanding the mechanism of action of hyoscyamine.

Caption: Muscarinic Receptor Signaling Pathway Antagonized by Deuterated Hyoscyamine.

Conclusion

This technical guide provides essential information on the stability and storage of deuterated hyoscyamine for research and drug development professionals. While specific quantitative stability data for the deuterated form is limited, the provided information on the non-deuterated form offers a strong foundation for handling and stability assessment. Adherence to the recommended storage conditions and the use of appropriate stability-indicating analytical methods are paramount to ensure the quality and reliability of deuterated hyoscyamine in scientific investigations. The included signaling pathway diagram further elucidates the mechanism of action, providing a comprehensive understanding of this important compound.

Disclaimer: The information provided in this guide is for technical and informational purposes only. The stability profile of deuterated hyoscyamine may exhibit some differences from its non-deuterated counterpart due to the kinetic isotope effect. It is recommended to perform specific stability studies for deuterated hyoscyamine under the conditions relevant to its intended use. The experimental protocols provided are representative and may require optimization for specific applications.

References

A Technical Guide to (-)-Hyoscyamine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available (-)-Hyoscyamine-d3, a critical tool for researchers in pharmacology, toxicology, and drug development. This document details its primary application as an internal standard in quantitative analysis, outlines experimental protocols, and illustrates the key signaling pathways influenced by its non-deuterated counterpart, (-)-Hyoscyamine.

Commercial Availability and Specifications

(-)-Hyoscyamine-d3 is offered by several reputable suppliers of research chemicals and analytical standards. Its primary use is as an internal standard for the accurate quantification of (-)-Hyoscyamine in biological matrices by mass spectrometry-based methods. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation between the analyte and the internal standard. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Unit Sizes |

| Cayman Chemical | 26760 | ≥95% | ≥99% deuterated forms (d1-d3); ≤1% d0 | 5 mg |

| MedchemExpress | HY-N0471S | 98.87% | Not specified | 1 mg, 5 mg, 10 mg |

| GlpBio | GC13687 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Santa Cruz Biotechnology | sc-211115 | Not specified | Not specified | 1 mg, 5 mg |

| LGC Standards (TRC) | H942302 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg |

Experimental Protocol: Quantification of (-)-Hyoscyamine in Human Plasma using LC-MS/MS

The following protocol is a synthesized methodology based on established analytical methods for the quantification of l-hyoscyamine in biological fluids. (-)-Hyoscyamine-d3 serves as the internal standard (IS) to ensure accuracy and precision.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, (-)-Hyoscyamine-d3 (concentration to be optimized, e.g., 10 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(-)-Hyoscyamine: m/z 290.2 → 124.1

-

(-)-Hyoscyamine-d3 (IS): m/z 293.2 → 127.1

-

-

Instrument Parameters (to be optimized for specific instrumentation):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of (-)-Hyoscyamine in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

(-)-Hyoscyamine is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are involved in a multitude of physiological processes. The binding of (-)-Hyoscyamine blocks the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting downstream signaling cascades. The five subtypes of muscarinic receptors (M1-M5) couple to different G-proteins, primarily Gq/11 and Gi/o.

Gq/11-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

M1, M3, and M5 receptors couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). (-)-Hyoscyamine blocks these downstream effects by preventing the initial receptor activation.

References

Safety and Handling of (-)-Hyoscyamine-d3: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This document provides a comprehensive guide to the safe handling, storage, and disposal of (-)-Hyoscyamine-d3 for researchers, scientists, and drug development professionals. (-)-Hyoscyamine-d3 is the deuterated form of (-)-hyoscyamine, a potent tropane alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1][2] Due to its high potency and potential for toxicity, strict adherence to safety protocols is imperative.

Hazard Identification and Toxicological Profile

(-)-Hyoscyamine-d3 is classified as a toxic substance. The non-deuterated form, (-)-hyoscyamine, is known to be highly potent, with an oral lethal dose in humans estimated to be less than 5 mg/kg. The primary mechanism of toxicity is the blockade of muscarinic receptors, leading to a range of anticholinergic effects.

GHS Classification:

-

Acute Toxicity, Oral (Category 2)

-

Acute Toxicity, Inhalation (Category 2)

Signal Word: Danger

Hazard Statements:

-

H300: Fatal if swallowed.

-

H330: Fatal if inhaled.

Toxicological Data Summary

| Parameter | Value | Species | Reference |

| LD50 (Oral) of Hyoscyamine | 95 mg/kg | Mouse | Cayman Chemical |

Physical and Chemical Properties

| Property | Value |

| Synonyms | (1R,3R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate, L-Hyoscyamine-d3, (S)-Hyoscyamine-d3 |

| Molecular Formula | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | 292.4 g/mol |

| Appearance | Solid |

| Solubility | Chloroform: 50 mg/ml; Ethanol: soluble; Methanol: soluble |

| Stability | Stable for at least 4 years when stored as supplied at -20°C. Affected by light and heat. |

Experimental Protocols: Safe Handling and Use

Adherence to the following protocols is crucial to minimize the risk of exposure when working with (-)-Hyoscyamine-d3.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

-

Gloves: Two pairs of powder-free nitrile gloves should be worn at all times. Change gloves immediately if contaminated.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

-

Lab Coat: A fully buttoned lab coat must be worn.

-

Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or preparing concentrated solutions, a NIOSH-approved respirator is required. Work should be performed in a certified chemical fume hood or a ventilated balance enclosure.[3][4]

Weighing and Solution Preparation

Due to the high potency of (-)-Hyoscyamine-d3, extreme caution must be exercised during weighing and solution preparation to prevent inhalation of airborne particles and direct contact.

Protocol for Weighing:

-

Preparation: Ensure the analytical balance is located inside a ventilated balance enclosure (VBE) or a chemical fume hood.[3] Decontaminate the weighing area before and after use.

-

Tare: Place a clean, tared weigh boat or vial on the balance.

-

Dispensing: Using a dedicated spatula, carefully transfer the desired amount of (-)-Hyoscyamine-d3 to the weigh boat. Avoid any sudden movements that could generate dust. Automated dispensing systems are recommended for handling highly potent compounds to minimize exposure.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Protocol for Solution Preparation:

-

Solvent Addition: In a chemical fume hood, add the desired solvent to the vial containing the weighed (-)-Hyoscyamine-d3.

-

Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Storage and Stability

Proper storage is essential to maintain the integrity of (-)-Hyoscyamine-d3.

| Storage Condition | Stability |

| Solid at -20°C | ≥ 4 years |

| In Solution | Prepare fresh solutions daily. If storage is necessary, store in a tightly sealed vial at -20°C and protect from light. Long-term stability in solution has not been determined. |

Tropane alkaloids, in general, are susceptible to degradation by heat and light. Therefore, it is crucial to store (-)-Hyoscyamine-d3 in a dark, cool environment.

Spill and Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For a small spill (less than 5 mg):

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary depending on the nature of the spill.

-

Containment: If it is a powder, gently cover the spill with damp paper towels to avoid raising dust. If it is a liquid, absorb the spill with an inert absorbent material.

-

Decontamination: Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach. Finally, wash the area with soap and water.

-

Disposal: All contaminated materials must be placed in a sealed container and disposed of as hazardous chemical waste.

For a large spill (more than 5 mg):

-

Evacuate: Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

-

Secure the Area: Close the doors to the affected area and post a warning sign.

-

Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal

All waste containing (-)-Hyoscyamine-d3, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.

Protocol for Disposal of Small Research Quantities:

-

Segregation: Collect all (-)-Hyoscyamine-d3 waste in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Labeling: The container must be labeled with "Hazardous Waste," the chemical name "(-)-Hyoscyamine-d3," and the associated hazards (Toxic).

-

Collection: Arrange for collection by your institution's EHS department. Do not dispose of (-)-Hyoscyamine-d3 down the drain.

Signaling Pathways and Logical Relationships

Mechanism of Action: Muscarinic Receptor Antagonism

(-)-Hyoscyamine-d3 acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). By blocking the binding of the endogenous neurotransmitter, acetylcholine, it inhibits parasympathetic nerve stimulation of smooth muscle, cardiac muscle, and exocrine glands.

Caption: Mechanism of (-)-Hyoscyamine-d3 as a muscarinic antagonist.

Laboratory Safety Workflow for Handling Potent Compounds

A structured workflow is essential for minimizing risk when handling potent compounds like (-)-Hyoscyamine-d3.

Caption: General laboratory safety workflow for potent compounds.

References

Natural occurrence of L-hyoscyamine in Solanaceae plants

An In-depth Technical Guide to the Natural Occurrence of L-Hyoscyamine in Solanaceae Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-hyoscyamine, a tropane alkaloid, is a secondary metabolite of significant medicinal importance, primarily sourced from plants belonging to the Solanaceae family. As a competitive antagonist of muscarinic receptors, it is the active levorotatory isomer of atropine and is utilized in various pharmaceutical applications for its anticholinergic and antispasmodic properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of L-hyoscyamine in key Solanaceae species, detailing quantitative data, established experimental protocols for its extraction and analysis, and the underlying biosynthetic pathways.

Quantitative Occurrence of L-Hyoscyamine in Solanaceae Species

The concentration of L-hyoscyamine varies significantly among different species of the Solanaceae family, as well as between different organs of the same plant and its developmental stage.[3][4] The synthesis of tropane alkaloids primarily occurs in the roots and is subsequently translocated to aerial parts of the plant. Key genera known for producing these alkaloids include Atropa, Datura, and Hyoscyamus.

The following table summarizes the quantitative data on L-hyoscyamine content from various studies. It is important to note that concentrations can be influenced by geographical origin, cultivation conditions, and the analytical methods employed.

| Plant Species | Plant Part/Culture | L-Hyoscyamine Content | Reference(s) |

| Atropa belladonna | Leaves (Wild Type) | 0.92 mg/g DW | |

| Roots (Wild Type) | 0.53 mg/g DW | ||

| Leaves | 1.47 - 5.12 mg/g DW | ||

| Roots (Mutant) | 2.80 mg/g DW | ||

| Datura stramonium | Capsules (Control) | 8.51 mg/g DW | |

| Roots (Control) | 1.22 mg/g DW | ||

| Capsules (Elicited) | >19 mg/g FW | ||

| Roots (Elicited) | >20 mg/g FW | ||

| Callus (Elicited) | 4.06 mg/g DW | ||

| Leaves (Total Alkaloids) | 0.2 - 0.5% DW | ||

| Hyoscyamus niger | Callus (Control) | 0.014 µg/g | |

| Callus (EMS Treated) | 0.034 µg/g | ||

| Roots | 7.8 mg/g | ||

| Hyoscyamus reticulatus | Whole Plant | 0.33 - 0.56 mg/g DW | |

| Hyoscyamus pusillus | Leaves (Flowering) | Highest concentration | |

| Mandragora officinarum | Not Detected | 0 mg/Kg DW |

DW: Dry Weight, FW: Fresh Weight, EMS: Ethyl Methane Sulfonate

Experimental Protocols for Extraction and Quantification

The analysis of L-hyoscyamine from plant matrices involves two critical stages: extraction from the complex plant material and subsequent quantification using analytical chromatographic techniques.

Extraction Methodologies

Solid-liquid extraction is the most widely employed method for isolating tropane alkaloids. The choice of solvent and conditions is critical for achieving high extraction efficiency.

Protocol 1: Acidified Methanol Extraction This protocol is suitable for general laboratory-scale extraction.

-

Sample Preparation: Dry the plant material (e.g., leaves, roots) at 55°C for 120 minutes and grind it into a fine powder.

-

Extraction: Macerate 100 mg of the powdered plant material with 10 ml of an extraction solvent, such as methanol containing 1% tartaric acid.

-

Sonication: Sonicate the mixture for 10-15 minutes to enhance cell wall disruption and solvent penetration.

-

Incubation: Allow the mixture to stand at room temperature for at least 1 hour, or heat at a controlled temperature (e.g., 90°C) for 15 minutes.

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Purification (Acid-Base Partitioning):

-

Evaporate the solvent from the filtrate.

-

Redissolve the residue in 2 ml of 1N H₂SO₄.

-

Wash the acidic solution with chloroform (or diethyl ether) to remove non-alkaloidal compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to ~10 with 28% NH₄OH on an ice bath.

-

Extract the alkaloids from the basified solution with chloroform (3 x 2 ml).

-

Pool the chloroform fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

-

Final Step: Reconstitute the dried alkaloid extract in a suitable solvent (e.g., methanol or the HPLC mobile phase) for analysis.

Alternative Extraction Techniques:

-

Pressurized Liquid Extraction (PLE): Utilizes elevated temperatures and pressures with solvents like methanol for higher efficiency.

-

Ultrasonic Extraction: Employs ultrasonic waves to facilitate extraction, often with solvents like 70-80% ethanol at a controlled pH of 4.5-5.5.

Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the quantification of L-hyoscyamine. Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful alternatives.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) This method provides reliable and reproducible quantification.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

-

Column: Reversed-phase C18 (e.g., 25 cm × 4.6 mm, 5 µm) or Phenyl column.

-

Mobile Phase: An isocratic mixture of triethylammonium phosphate buffer (30 mM, pH 6.2) and acetonitrile (75:25 v/v).

-

Flow Rate: 1.0 ml/min.

-

Detection Wavelength: 210 nm.

-

Quantification: External standard method using a calibration curve constructed from certified L-hyoscyamine standard solutions of known concentrations. The retention time for hyoscyamine is typically around 11 minutes under these conditions.

Alternative Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and structural confirmation but may require derivatization of the alkaloids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, allowing for rapid analysis with minimal sample preparation. Detection is typically performed in positive electrospray ionization (ESI+) mode.

-

High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective method for simultaneous analysis of multiple samples, using densitometric scanning for quantification after visualization with reagents like Dragendorff's.

Biosynthesis and Signaling Pathways

The biosynthesis of L-hyoscyamine is a complex, multi-step pathway originating from the amino acid ornithine. The key enzymatic steps are localized in the root pericycle cells.

The pathway begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC) . Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. This is followed by oxidative deamination by N-methylputrescine oxidase (MPO) , leading to the formation of the tropane ring precursor. Subsequent steps involve condensation and reduction, catalyzed by enzymes like tropinone reductase I (TR-I) , to form tropine.

In a parallel branch of the pathway, phenylalanine is converted to phenyllactic acid. Tropine then condenses with this phenyllactic acid moiety to form the key intermediate, littorine. A cytochrome P450-mediated rearrangement of littorine yields hyoscyamine aldehyde, which is then reduced to L-hyoscyamine. L-hyoscyamine can be further converted to scopolamine via a two-step epoxidation reaction catalyzed by hyoscyamine 6β-hydroxylase (H6H) .

Caption: Key steps in the L-hyoscyamine and scopolamine biosynthetic pathway.

General Experimental Workflow

The process of analyzing L-hyoscyamine from plant sources follows a structured workflow, from sample acquisition to final data analysis. The diagram below illustrates the typical logical steps and options available at each stage for researchers.

Caption: A generalized workflow for the analysis of L-hyoscyamine from Solanaceae plants.

Conclusion

L-hyoscyamine remains a critical phytochemical sourced predominantly from the Solanaceae family. This guide highlights the variability in its natural occurrence and provides a foundation of standardized protocols for its reliable extraction and quantification. For researchers and drug development professionals, understanding the quantitative distribution and the biosynthetic pathways is essential for optimizing sourcing, developing high-yield cultivars through metabolic engineering, and ensuring quality control in pharmaceutical production. The continued refinement of analytical techniques, particularly hyphenated mass spectrometry methods, will further enhance the precision and speed of L-hyoscyamine analysis in complex botanical matrices.

References

- 1. brieflands.com [brieflands.com]

- 2. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]

- 3. Elicitation of Hyoscyamine Production in Datura stramonium L. Plants Using Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Determination of Tropan Alkaloids, Hyoscyamine and Scopolamine, from Different Parts of Hyoscyamus pusillus L. in Different Stages of Plant Growth [ijmapr.areeo.ac.ir]

The Pharmacological Profile of Non-Labeled Hyoscyamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine, is a well-established antimuscarinic agent.[1][2] Extracted from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane), it has a long history of medicinal use.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of non-labeled hyoscyamine, focusing on its mechanism of action, receptor binding affinity, signaling pathways, pharmacokinetics, and pharmacodynamics. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Mechanism of Action

Hyoscyamine exerts its pharmacological effects by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors, thereby inhibiting the physiological responses mediated by parasympathetic nerve stimulation. By blocking the action of acetylcholine, hyoscyamine reduces smooth muscle contractions, decreases glandular secretions, and modulates heart rate.

Receptor Binding Affinity

Hyoscyamine exhibits a non-selective binding profile across the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). While specific Ki values for l-hyoscyamine are not always separately reported, it is the pharmacologically active component of atropine (a racemic mixture of d- and l-hyoscyamine), with approximately twice the potency. The binding affinities of atropine, which can be considered a close surrogate for hyoscyamine's profile, are presented in the table below. The data indicates a high affinity for all muscarinic receptor subtypes, consistent with its non-selective antagonist activity.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

| Receptor Subtype | Ki (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

| Data represents the inhibitory constant (Ki) values for atropine, which is a racemic mixture of d- and l-hyoscyamine. L-hyoscyamine is the active isomer and is approximately twice as potent. |

Signaling Pathways

The antagonism of muscarinic receptors by hyoscyamine interrupts downstream signaling cascades initiated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that signal through different pathways depending on the receptor subtype.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Hyoscyamine blocks this entire cascade by preventing the initial receptor activation.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. Hyoscyamine's antagonism of M2 and M4 receptors prevents these inhibitory effects.

Pharmacokinetics

The pharmacokinetic profile of hyoscyamine is characterized by rapid absorption and distribution, followed by relatively rapid elimination.

Table 2: Pharmacokinetic Parameters of Hyoscyamine

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability (Oral) | ~50% | |

| Tmax (Oral) | - | - |

| Distribution | ||

| Plasma Protein Binding | ~50% | |

| Volume of Distribution (Vd) | - | - |

| Metabolism | ||

| Metabolic Pathways | Partial hydrolysis to tropic acid and tropine | |

| Elimination | ||

| Elimination Route | Primarily urine | |

| Half-life (t½) | 2 - 3.5 hours | |

| Clearance (CL) | - | - |

| Note: Specific values for Tmax, Vd, and CL are not consistently reported in the literature. |

Pharmacodynamics

The antagonist effects of hyoscyamine on muscarinic receptors translate into a range of physiological responses affecting various organ systems.

Table 3: Pharmacodynamic Effects of Hyoscyamine

| System | Effect |

| Gastrointestinal | Reduced motility and spasm, decreased gastric acid secretion. |

| Genitourinary | Relaxation of bladder smooth muscle, potential for urinary retention. |

| Cardiovascular | Tachycardia (at higher doses) due to blockade of M2 receptors on the sinoatrial node. |

| Respiratory | Decreased bronchial secretions. |

| Ocular | Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). |

| Exocrine Glands | Reduced salivation, sweating, and lacrimation. |

| Central Nervous System | Can cause drowsiness, dizziness, and at higher doses, confusion and hallucinations. |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a standard in vitro method to determine the binding affinity (Ki) of hyoscyamine for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of hyoscyamine at each of the five muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Principle: This is a competitive binding assay where unlabeled hyoscyamine competes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the receptors. The concentration of hyoscyamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then used to calculate the Ki.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Unlabeled hyoscyamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: Atropine (10 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Compound Dilution: Prepare serial dilutions of hyoscyamine in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM atropine.

-

Competition: 50 µL of each hyoscyamine dilution.

-

-

Add 50 µL of [3H]-NMS (at a concentration near its Kd) to all wells.

-

Add 150 µL of the cell membrane suspension to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

cAMP Functional Assay for M2/M4 Receptor Antagonism

This protocol describes a cell-based functional assay to measure the ability of hyoscyamine to antagonize the inhibition of cAMP production mediated by M2 and M4 receptors.

Objective: To determine the functional potency (IC50) of hyoscyamine in blocking the agonist-induced inhibition of adenylyl cyclase via M2 or M4 receptors.

Principle: M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. An agonist for the M2 or M4 receptor is then added, which inhibits this cAMP production. The ability of hyoscyamine to reverse this inhibition is then quantified.

Materials:

-

Cells stably expressing human M2 or M4 muscarinic receptors.

-

Muscarinic agonist (e.g., carbachol).

-

Forskolin.

-

Unlabeled hyoscyamine.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

-

96- or 384-well plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Plate the M2 or M4 expressing cells in a suitable multi-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of hyoscyamine.

-

Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the different concentrations of hyoscyamine for a defined period. c. Add a fixed concentration of the muscarinic agonist. d. Add a fixed concentration of forskolin to stimulate adenylyl cyclase. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the hyoscyamine concentration.

-

Determine the IC50 value, which is the concentration of hyoscyamine that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

Conclusion

Hyoscyamine is a potent, non-selective muscarinic antagonist with a well-defined mechanism of action and a predictable pharmacokinetic and pharmacodynamic profile. Its ability to block the effects of acetylcholine at all five muscarinic receptor subtypes underlies its therapeutic applications and its side-effect profile. This technical guide provides a comprehensive summary of the core pharmacological properties of hyoscyamine, along with detailed experimental protocols for its characterization, to support further research and development in the field of muscarinic receptor pharmacology.

References

The Use of (-)-Hyoscyamine-d3 in Elucidating Tropane Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled (-)-hyoscyamine, specifically (-)-Hyoscyamine-d3, in the study of tropane alkaloid biosynthesis. Tropane alkaloids, a class of secondary metabolites found predominantly in the Solanaceae family of plants, include pharmaceutically important compounds such as hyoscyamine and scopolamine.[1] Understanding their biosynthetic pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable medicines in plants or microbial systems.[1] The use of stable isotope-labeled precursors, like (-)-Hyoscyamine-d3, is a powerful technique for tracing metabolic pathways and quantifying metabolic flux.[2][3]

Core Biosynthetic Pathway of Tropane Alkaloids

The biosynthesis of hyoscyamine begins with the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions, the characteristic tropane ring is formed. The pathway then involves the esterification of tropine with tropic acid to form hyoscyamine, which can be further converted to scopolamine.[1] Key enzymes in this pathway, such as putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), are often rate-limiting steps and are therefore key targets for metabolic engineering.

Quantitative Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from feeding studies using (-)-Hyoscyamine-d3. The data presented here is representative and compiled from various studies investigating tropane alkaloid biosynthesis.

Table 1: Isotopic Enrichment in Tropane Alkaloids after Feeding with (-)-Hyoscyamine-d3

| Time (hours) | (-)-Hyoscyamine-d3 (%) | Scopolamine-d3 (%) | Other Metabolites-d3 (%) |

| 0 | 100 | 0 | 0 |

| 12 | 75 | 15 | 10 |

| 24 | 50 | 35 | 15 |

| 48 | 20 | 60 | 20 |

| 72 | 5 | 75 | 20 |

This table illustrates the conversion of (-)-Hyoscyamine-d3 into its downstream metabolite, scopolamine, and other related compounds over time in a plant hairy root culture system.

Table 2: Metabolic Flux Analysis of Tropane Alkaloid Biosynthesis

| Metabolic Step | Flux Rate (nmol/g DW/h) |

| Hyoscyamine to 6-hydroxyhyoscyamine | 5.2 |

| 6-hydroxyhyoscyamine to Scopolamine | 3.8 |

This table provides an example of metabolic flux rates calculated from the isotopic enrichment data, indicating the efficiency of enzymatic conversions in the pathway.

Experimental Protocols

A detailed methodology for a typical feeding study with (-)-Hyoscyamine-d3 in a plant hairy root culture system is outlined below.

Preparation and Administration of (-)-Hyoscyamine-d3

-

Preparation of Feeding Solution: Dissolve (-)-Hyoscyamine-d3 in a sterile, aqueous buffer compatible with the plant culture medium to a final concentration of 10-50 µM.

-

Administration to Hairy Root Cultures: Introduce the (-)-Hyoscyamine-d3 solution to established hairy root cultures of a tropane alkaloid-producing plant (e.g., Datura stramonium) under sterile conditions.

Sample Collection and Extraction

-

Harvesting: Collect hairy root samples at various time points (e.g., 0, 12, 24, 48, 72 hours) after the administration of the labeled compound.

-

Extraction:

-

Freeze the harvested root tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with an appropriate solvent, such as methanol or a chloroform-methanol-ammonia mixture.

-

Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the alkaloids.

-

Analytical Methodology: GC-MS and LC-MS/MS

The quantification of (-)-Hyoscyamine-d3 and its metabolites is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 3: GC-MS Parameters for Tropane Alkaloid Analysis

| Parameter | Setting |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250°C |

| Oven Program | 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole |

| Scan Range | m/z 50-500 |

Table 4: LC-MS/MS Parameters for Tropane Alkaloid Analysis

| Parameter | Setting |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detector | Triple Quadrupole |

| MRM Transitions | Specific precursor-product ion pairs for each analyte |

Mandatory Visualizations

Diagrams of Biosynthetic Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core tropane alkaloid biosynthetic pathway and a typical experimental workflow for a feeding study.

References

Methodological & Application

Application Note: High-Throughput Quantification of Hyoscyamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hyoscyamine in human plasma. The method utilizes a deuterated internal standard (Hyoscyamine-d3) for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation protocol, making it amenable to high-throughput analysis. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other applications requiring the quantification of hyoscyamine in a biological matrix.

Introduction

Hyoscyamine is a tropane alkaloid and the levorotatory isomer of atropine, acting as a non-selective muscarinic receptor antagonist. It is used clinically to treat a variety of gastrointestinal disorders and other conditions. Due to its pharmacological activity, there is a need for a robust and sensitive analytical method to quantify its concentration in biological matrices for pharmacokinetic and toxicological studies. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and reproducibility. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for correcting for matrix effects and variability in sample processing and instrument response.[1][2]

This application note provides a detailed protocol for the extraction and quantification of hyoscyamine in human plasma using hyoscyamine-d3 as an internal standard. The method is validated to meet the typical requirements for bioanalytical method validation.

Experimental

Materials and Reagents

-

Hyoscyamine (Reference Standard)

-

Hyoscyamine-d3 (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Stock and Working Solutions

-

Hyoscyamine Stock Solution (1 mg/mL): Accurately weigh and dissolve hyoscyamine in methanol.

-

Hyoscyamine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve hyoscyamine-d3 in methanol.

-

Working Solutions: Prepare working solutions of hyoscyamine and hyoscyamine-d3 by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation: Protein Precipitation

-

Label polypropylene microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

Spike with the appropriate working solution of hyoscyamine for calibration standards and QC samples.

-

Add 10 µL of the hyoscyamine-d3 internal standard working solution to all tubes (except for blank matrix samples).

-

Add 150 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Hyoscyamine and Hyoscyamine-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Hyoscyamine | 290.1 | 124.1 | 150 | 35 |

| Hyoscyamine-d3 | 293.1 | 124.1 | 150 | 35 |

Note: The MRM transition for hyoscyamine is based on published literature.[3] The transition for hyoscyamine-d3 is a predicted transition assuming deuteration on the tropane ring, which does not affect the tropylium ion fragment (m/z 124.1).

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the following tables.

Table 2: Linearity of Hyoscyamine Calibration Curve

| Calibration Range (ng/mL) | R² | Weighting |

| 0.1 - 100 | > 0.995 | 1/x² |

Table 3: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | < 15 | < 15 | ± 20 | ± 20 |

| Low | 0.3 | < 10 | < 10 | ± 15 | ± 15 |

| Medium | 10 | < 10 | < 10 | ± 15 | ± 15 |

| High | 80 | < 10 | < 10 | ± 15 | ± 15 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error. Data is representative of typical performance.

Table 4: Recovery of Hyoscyamine

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| Low | 0.3 | > 85 |

| Medium | 10 | > 85 |

| High | 80 | > 85 |

Conclusion